Terlipressin Acetate

Description

Properties

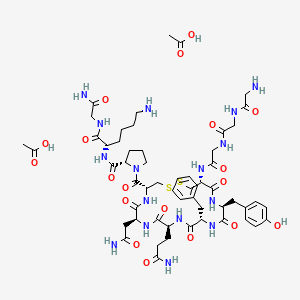

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFVFDPQEHRNTC-LWCZBKQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H82N16O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-96-6, 1884420-36-3 | |

| Record name | Terlipressin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin diacetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Terlipressin Acetate and Splanchnic Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Terlipressin (B549273) Acetate, with a specific focus on its role in inducing splanchnic vasoconstriction. Terlipressin, a synthetic analogue of vasopressin, functions as a prodrug, undergoing enzymatic conversion to its active metabolite, lysine-vasopressin. This active form exhibits a high affinity for vasopressin V1a receptors located on vascular smooth muscle cells within the splanchnic circulation. Activation of these Gq/11 protein-coupled receptors initiates a downstream signaling cascade involving phospholipase C, inositol (B14025) trisphosphate, and a subsequent increase in intracellular calcium concentrations. This culminates in smooth muscle contraction and targeted vasoconstriction in the splanchnic vascular bed. This guide details the molecular pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Terlipressin Acetate is a critical therapeutic agent in the management of conditions characterized by splanchnic vasodilation and its life-threatening complications, such as variceal hemorrhage and hepatorenal syndrome (HRS).[1][2] Its efficacy is rooted in its ability to selectively constrict the splanchnic blood vessels, thereby reducing portal pressure and improving systemic hemodynamics.[3][4] Understanding the intricate molecular mechanisms that govern this targeted vasoconstriction is paramount for optimizing its therapeutic use and for the development of novel vasoactive drugs.

This guide will dissect the pharmacology of this compound, from its pharmacokinetic profile to the molecular signaling pathways it triggers to induce splanchnic vasoconstriction.

Pharmacokinetics and Metabolism

Terlipressin is administered intravenously and functions as a prodrug. It is enzymatically cleaved in the blood and tissues by peptidases, which remove the N-terminal glycyl residues to release the pharmacologically active metabolite, lysine-vasopressin.[5][6] This gradual conversion results in a sustained release of lysine-vasopressin, prolonging its therapeutic effect compared to native vasopressin.[7]

Table 1: Pharmacokinetic Parameters of Terlipressin and Lysine-Vasopressin in Humans

| Parameter | Terlipressin | Lysine-Vasopressin | Reference(s) |

| Terminal Half-life | ~50 minutes | ~3 hours | [8] |

| Volume of Distribution (Vd) | 0.7 L/kg | - | [8] |

| Plasma Clearance | 9 mL/kg/min | 318 L/hr | [6][8] |

| Peak Plasma Concentration (Cmax) at Steady State (1 mg IV) | 70.5 ng/mL | 1.2 ng/mL | [6] |

| Area Under the Curve (AUC24h) at Steady State (1 mg IV) | 123 ng·hr/mL | 11.2 ng·hr/mL | [6] |

Mechanism of Action: V1a Receptor-Mediated Splanchnic Vasoconstriction

The primary mechanism of action of Terlipressin's active metabolite, lysine-vasopressin, is the stimulation of vasopressin V1a receptors.[5][7] These receptors are densely expressed on the vascular smooth muscle cells of the splanchnic circulation.[9] Lysine-vasopressin exhibits a significantly higher affinity for V1a receptors compared to V2 receptors, which primarily mediate antidiuretic effects.[7][10] This receptor selectivity accounts for Terlipressin's potent vasoconstrictive effects with a less pronounced impact on water retention.[7]

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G-proteins.[7] The binding of lysine-vasopressin to the V1a receptor initiates a conformational change, leading to the activation of the Gq/11 protein. This triggers a cascade of intracellular events culminating in smooth muscle contraction.

The key steps in the V1a receptor signaling pathway are as follows:

-

Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme, phospholipase C.

-

Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2): PLC catalyzes the hydrolysis of PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C.

-

Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca2+ binds to calmodulin, forming a Ca2+-calmodulin complex.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase.

-

Myosin Light Chain Phosphorylation and Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.

Experimental Protocols

The elucidation of Terlipressin's mechanism of action has been dependent on a variety of preclinical and clinical experimental protocols.

Preclinical Evaluation of Splanchnic Hemodynamics in a Porcine Model

Objective: To quantify the effect of terlipressin on splanchnic blood flow.

Methodology:

-

Animal Model: Healthy anesthetized pigs are utilized.[11][12]

-

Instrumentation:

-

Experimental Procedure:

-

A baseline period of stable hemodynamic measurements is established.

-

A bolus intravenous injection of terlipressin (e.g., 1 mg) or placebo is administered in a randomized, crossover design.[11][12]

-

Splanchnic and systemic hemodynamic parameters are continuously recorded for a predefined period (e.g., 30-60 minutes) post-administration.[11][12]

-

-

Data Analysis: Changes in portal venous flow, hepatic arterial flow, and other hemodynamic variables from baseline are calculated and compared between the terlipressin and placebo groups.

In Vitro Assessment of V1a Receptor-Mediated Calcium Signaling

Objective: To visualize and quantify the increase in intracellular calcium in vascular smooth muscle cells upon vasopressin receptor stimulation.

Methodology:

-

Cell Culture: A7r5 rat aortic smooth muscle cells are cultured on glass coverslips.[14][15]

-

Calcium Imaging:

-

Experimental Procedure:

-

A baseline fluorescence ratio is established in a control medium.

-

Cells are stimulated with varying concentrations of vasopressin (the active component of terlipressin).[14][16]

-

Changes in the fluorescence ratio, indicative of changes in intracellular calcium concentration, are recorded over time.[14]

-

-

Data Analysis: The magnitude and kinetics of the calcium response are quantified and analyzed to determine the dose-response relationship.

Clinical Evaluation in Hepatorenal Syndrome: The CONFIRM Trial

Objective: To evaluate the efficacy and safety of terlipressin in the treatment of hepatorenal syndrome type 1 (HRS-1).

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3][17][18]

-

Patient Population: Adults with cirrhosis, ascites, and a diagnosis of HRS-1, characterized by rapidly progressive renal failure.[3][17]

-

Intervention:

-

Patients were randomized (2:1) to receive either intravenous terlipressin (1 mg every 6 hours) or placebo.[3][18]

-

All patients were strongly recommended to receive concomitant albumin infusions.[3]

-

The dose of terlipressin could be doubled on day 4 if the serum creatinine (B1669602) did not decrease by at least 30%.[18]

-

-

Primary Endpoint: Verified HRS reversal, defined as two consecutive serum creatinine values of ≤1.5 mg/dL at least two hours apart, with the patient alive and without renal replacement therapy for at least 10 days after treatment completion.[17]

-

Data Analysis: The proportion of patients achieving the primary endpoint in the terlipressin and placebo groups were compared.

Table 2: Key Efficacy Outcomes from the CONFIRM Trial

| Outcome | Terlipressin Group | Placebo Group | p-value | Reference(s) |

| Verified HRS Reversal (Primary Endpoint) | 29.1% (58/199) | 15.8% (16/101) | 0.012 | [17] |

| Verified HRS Reversal without Recurrence by Day 30 | 24.1% (48/199) | 15.8% (16/101) | 0.092 | [17] |

Quantitative Effects on Splanchnic and Systemic Hemodynamics

Clinical studies using advanced imaging techniques have provided quantitative data on the hemodynamic effects of terlipressin.

Table 3: Hemodynamic Changes Following a Single 2 mg Bolus of Terlipressin in Patients with HRS-AKI (Measured by MRI)

| Parameter | Median Change from Baseline | p-value | Reference(s) |

| Superior Mesenteric Artery Blood Flow | -27% | <0.01 | [19] |

| Portal Venous Blood Flow | -21% | Not Significant | [19] |

| Azygos Venous Blood Flow | -50% | Not Significant | [19] |

| Renal Artery Blood Flow | +23% | <0.01 | [19] |

| Femoral Artery Blood Flow | -40% | <0.01 | [19] |

| Mean Arterial Pressure | +13% | <0.01 | [19] |

| Cardiac Output | -15% | <0.01 | [19] |

| Systemic Vascular Resistance | +32% | <0.01 | [19] |

These data demonstrate that terlipressin induces a significant and selective vasoconstriction in the splanchnic and peripheral circulations, leading to a redistribution of blood flow towards the renal circulation and an increase in systemic vascular resistance and mean arterial pressure, despite a reduction in cardiac output.[19]

Conclusion

The mechanism of action of this compound in splanchnic vasoconstriction is a well-defined process initiated by its conversion to lysine-vasopressin and subsequent activation of V1a receptors on vascular smooth muscle cells. The ensuing Gq/11-mediated signaling cascade results in a potent and targeted vasoconstriction of the splanchnic vasculature. This targeted action effectively reduces portal hypertension and improves systemic hemodynamics, providing a life-saving intervention for patients with severe complications of liver cirrhosis. The experimental and clinical data presented in this guide provide a robust foundation for the continued investigation and clinical application of this important therapeutic agent. Future research may focus on further refining dosing strategies and exploring the potential of terlipressin in other conditions characterized by vasodilation.

References

- 1. What are the approved indications for Terlipressin? [synapse.patsnap.com]

- 2. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CONFIRMing Hepatorenal Syndrome Management: #NephJC Editorial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. benchchem.com [benchchem.com]

- 6. Terlivaz (Terlipressin Injections): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Pharmacokinetics of terlipressin after single i.v. doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling through hepatocyte vasopressin receptor 1 protects mouse liver from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Splanchnic haemodynamics after intravenous terlipressin in anaesthetised healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endoscopic ultrasound duplex scanning for measurement of portal venous flow. Validation against transit time ultrasound flowmetry in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a new transit time ultrasound flowmeter for measuring blood flow in colonic mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Vasopressin-induced calcium increases in smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mallinckrodt Presents Positive Phase 3 Results from its CONFIRM Study of Terlipressin in Patients with Hepatorenal Syndrome Type 1 (HRS-1) at The Liver Meeting® 2019 [prnewswire.com]

- 18. Role of Terlipressin in Patients With Hepatorenal Syndrome-Acute Kidney Injury Admitted to the ICU: A Substudy of the CONFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mapping the hemodynamic effects of terlipressin in patients with hepatorenal syndrome using advanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Terlipressin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Terlipressin (B549273) Acetate (B1210297), a synthetic analogue of vasopressin. The document details the chemical methodologies, experimental protocols, and quantitative data pertinent to the production of this vasoactive drug.

Introduction

Terlipressin is a prodrug that is enzymatically converted in the body to its active form, lysine (B10760008) vasopressin.[1] It exhibits a higher selectivity for vasopressin V1 receptors over V2 receptors, leading to vasoconstriction in the splanchnic circulation. This action is crucial in its clinical applications for conditions such as hepatorenal syndrome and variceal bleeding.[1][2] The chemical synthesis of Terlipressin, a dodecapeptide with the sequence Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Terlipressin

The primary method for synthesizing Terlipressin is the Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[1] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis begins from the C-terminus of the peptide, with the first amino acid attached to a Rink Amide resin.[1] The Fmoc group, which protects the α-amino group of the amino acid, is removed with a mild base, typically piperidine (B6355638). The next Fmoc-protected amino acid is then activated and coupled to the deprotected amino group of the preceding amino acid. This cycle of deprotection and coupling is repeated until the entire linear peptide sequence is assembled.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials and Reagents:

-

Rink Amide Resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Piperidine

-

Activating agents (e.g., HBTU)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF or NMP for at least one hour in a reaction vessel.[1]

-

Fmoc Deprotection: The resin is treated with a 20% piperidine solution in DMF for 5-20 minutes to remove the Fmoc protecting group from the terminal amine. The resin is then washed thoroughly with DMF.[1]

-

Amino Acid Activation and Coupling: In a separate vessel, the next Fmoc-protected amino acid (3-4 equivalents) is dissolved in DMF. An activating agent like HBTU (3-4 equivalents) and an amine base such as DIEA (6-8 equivalents) are added and allowed to pre-activate for 2-5 minutes. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.[1]

-

Washing: After coupling, the resin is washed with DMF to remove excess reagents and byproducts.[1]

-

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the Terlipressin sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide-resin is washed and dried. A cleavage cocktail, typically containing TFA, TIS, water, and EDT (e.g., 94:2.5:2.5:1 v/v), is added to the resin. This mixture reacts for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[1]

-

Precipitation and Washing: The cleaved peptide is precipitated from the TFA solution by adding it to a large volume of cold diethyl ether. The crude peptide is then collected by centrifugation and washed multiple times with cold diethyl ether to remove scavengers and other small molecules.[1]

-

Drying: The crude linear peptide is dried under a vacuum.[1]

Oxidative Cyclization

The linear peptide is then cyclized to form the disulfide bond between the two cysteine residues.

Procedure:

-

Dissolution: The crude linear peptide is dissolved in an aqueous buffer (e.g., water or dilute ammonium (B1175870) hydroxide) at a low concentration (e.g., 2 mmol/L).[1]

-

pH Adjustment: The pH of the solution is adjusted to 7.5-8.5 using a dilute base like 5% ammonium hydroxide.[1][3]

-

Oxidation: An oxidizing agent, such as 1.5% hydrogen peroxide, is added dropwise while stirring.[1][3] The reaction is monitored by HPLC until the linear peptide is consumed, which typically takes 30-60 minutes.[1]

-

Quenching: The reaction is quenched by acidifying the solution with acetic acid.[1]

Purification of Terlipressin Acetate

A robust two-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) process is employed to achieve high purity of the final product and to perform the salt exchange to acetate.[1][4]

Two-Step HPLC Purification Workflow

Experimental Protocol: Purification

Step 1: Initial Purification

This step is designed to remove the majority of impurities from the crude cyclized peptide.[1]

-

Preparation: The acidified crude peptide solution is filtered through a 0.45 µm membrane.[1][4]

-

Chromatography:

-

Fraction Collection: Fractions corresponding to the main Terlipressin peak are collected, and those with a purity of >90% are pooled.[1][4]

Step 2: Final Polishing and Salt Exchange

This step further purifies the peptide and exchanges the counter-ion to acetate.[1]

-

Preparation: The pooled fractions from Step 1 are used.[1]

-

Chromatography:

-

Fraction Collection: Fractions corresponding to the main peak are collected, with those having a purity of >99% being pooled.[4]

Final Processing:

-

Concentration: The acetonitrile is removed from the pooled high-purity fractions using a rotary evaporator under reduced pressure.[1]

-

Lyophilization: The concentrated aqueous solution is freeze-dried to obtain the final product as a white, fluffy powder of this compound.[1][4]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of this compound.

Table 1: Purity and Yield at Different Stages

| Parameter | Typical Value |

| Crude Purity (after cleavage) | 85 - 87%[1] |

| Purity after Cyclization | ~90%[1] |

| Purity after HPLC Step 1 | > 90%[1][4] |

| Final Product Purity (after HPLC Step 2) | > 99.5%[1] |

| Overall Yield | > 60%[5] |

Table 2: HPLC Method Parameters

| Parameter | Step 1: Initial Purification | Step 2: Final Polishing & Salt Exchange |

| Stationary Phase | Polystyrene-divinylbenzene[1][4] | Octadecylsilane (C18) bonded silica[1][4] |

| Mobile Phase A | Phosphoric acid/triethylamine buffer in water[1][4] | 0.1% Acetic acid in water[1] |

| Mobile Phase B | Acetonitrile[1][4] | Acetonitrile[1] |

| Detection Wavelength | 220-230 nm[1] | 220-230 nm[1] |

Terlipressin's Mechanism of Action: V1 Receptor Signaling

Terlipressin acts as a prodrug and is converted to lysine vasopressin, which is an agonist for vasopressin receptors.[1] It shows selectivity for the V1 receptor (V1R), a G protein-coupled receptor (GPCR).[3][6] The V1R is coupled to the Gq/11 family of G proteins.[3][7]

Upon binding of lysine vasopressin to the V1 receptor, the associated Gq/11 protein is activated.[7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[8] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, most notably vasoconstriction in vascular smooth muscle cells.[7][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Signaling through hepatocyte vasopressin receptor 1 protects mouse liver from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. CN102775475A - Method for purifying this compound - Google Patents [patents.google.com]

- 5. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 6. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Chemical stability and degradation pathways of Terlipressin Acetate

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of Terlipressin (B549273) Acetate (B1210297)

Introduction

Terlipressin Acetate, a synthetic analogue of the natural hormone vasopressin, is a critical therapeutic agent for managing conditions such as hepatorenal syndrome and bleeding esophageal varices.[1][2] As a peptide-based prodrug, Terlipressin is converted in vivo to its active metabolite, lysine-vasopressin, through the enzymatic cleavage of its N-terminal glycyl residues.[3][4] The inherent chemical structure of Terlipressin, which includes a disulfide bridge and multiple amide bonds, makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation.[1][5]

Understanding the chemical stability and degradation mechanisms of this compound is paramount for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation under various stress conditions, outlining the primary degradation pathways, and presenting the experimental protocols used for its stability assessment.

Chemical Stability Profile

The stability of this compound is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][6][7]

Effect of pH and Hydrolytic Degradation

This compound's stability is highly pH-dependent. The molecule is most stable in acidic conditions, specifically within a pH range of 3 to 4.[8] Aqueous formulations have been developed that are stable at a pH of 3.4 to 5.0 for up to two years at room temperature.[3]

Forced degradation studies have demonstrated that Terlipressin is susceptible to degradation under acidic, neutral, and basic conditions.[1][9]

-

Acidic Conditions: In a study using 0.2 M hydrochloric acid at 50°C, the concentration of Terlipressin decreased to 86.23% after 3 hours.[5]

-

Basic Conditions: The peptide is also known to undergo degradation in alkaline environments.[6][7][9]

-

Neutral Conditions: While more stable than in acidic or basic solutions, some degradation is observed under neutral conditions.[1][9] A study at 50°C showed that Terlipressin in an aqueous solution at pH 4.9 and in a phosphate (B84403) buffer at pH 7.0 was stable over a 3-hour period.[5] Another study in an acetic acid-sodium acetate buffer at pH 4.5 and 37°C showed minimal degradation over 12 hours.[10]

The primary hydrolytic degradation pathways involve the cleavage of peptide bonds and deamidation of asparagine and glutamine residues.[1]

Effect of Temperature (Thermal Degradation)

Elevated temperatures accelerate the degradation of this compound. One study indicated that the drug undergoes thermal degradation when heated on a boiling water bath for 30 minutes.[7] Another study reported a degradation of 0.36% when heated at 60°C for 30 minutes.[7] Lyophilized Terlipressin is stable at room temperature for up to three weeks but should be stored at -18°C or below for long-term storage.[11] Commercial lyophilized products are recommended to be stored at 2°C to 8°C.[12][13]

Oxidative Degradation

Terlipressin is highly susceptible to oxidative degradation, primarily due to the presence of a disulfide bridge between cysteine residues and other sensitive amino acids like tyrosine.[1][14] Forced degradation studies using hydrogen peroxide have shown significant degradation.

-

In one experiment, exposure to 6% hydrogen peroxide at 50°C resulted in a dramatic decrease in Terlipressin concentration to just 8.52% of the initial value after 3 hours.[5]

-

Another study using 3% hydrogen peroxide for 30 minutes on a boiling water bath also showed mild degradation.[7]

Oxidative stress can lead to the formation of various degradation products, including those with modified amino acid residues and cleavage of the disulfide bond.[1][15]

Photodegradation

Studies on the photochemical degradation of Terlipressin have yielded varied results. One study reported that Terlipressin is susceptible to photochemical degradation.[6][7] However, another detailed experiment where a Terlipressin solution was exposed to UV light for 24 hours showed no degradation.[7] Due to these conflicting reports and general recommendations for peptide drugs, it is advised to protect this compound from light during storage.[12][13]

Degradation Pathways

The degradation of this compound proceeds through several chemical pathways, leading to a variety of degradation products (DPs). A comprehensive study identified a total of eleven distinct DPs under various stress conditions.[1][9] The primary degradation pathways include hydrolysis, oxidation, deamidation, and truncation.[1]

-

Hydrolysis: Cleavage of the peptide backbone at various positions.

-

Oxidation: Modification of the disulfide bridge or susceptible amino acid side chains.

-

Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to aspartic acid and glutamic acid, respectively.[1]

-

Truncation: Loss of one or more amino acid residues from the peptide chain, such as the formation of des-glycine or des-(1-3)-terlipressin.[1][3]

-

Acetylation: Addition of an acetyl group.[1]

A visual representation of the main degradation triggers is provided below.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies.

Table 1: Forced Degradation of this compound at 50°C

| Stress Condition | Concentration | Duration (min) | % Terlipressin Remaining | Reference |

|---|---|---|---|---|

| 0.2 M HCl | 0.17 mg/mL | 180 | 86.23% | [5] |

| 6% H₂O₂ | 0.17 mg/mL | 180 | 8.52% | [5] |

| Aqueous Solution (pH 4.9) | 0.17 mg/mL | 180 | No degradation peak observed | [5] |

| Phosphate Buffer (pH 7.0) | 0.17 mg/mL | 180 | No degradation peak observed |[5] |

Table 2: Forced Degradation of this compound (30 min duration)

| Stress Condition | Temperature | % Degradation | Reference |

|---|---|---|---|

| 3% H₂O₂ | Boiling water bath | 0.08% | [7] |

| Thermal | 60°C | 0.06% | [7] |

| 1 N HCl | Boiling water bath | Nil | [7] |

| 1 N NaOH | Boiling water bath | Nil | [7] |

| UV Light | Room Temperature (24h) | Nil |[7] |

Note: The conflicting results regarding acid/base hydrolysis in Table 1 and Table 2 are from different studies with distinct experimental conditions (e.g., molarity of acid/base, temperature, duration), which likely accounts for the observed differences.

Table 3: Stability of Reconstituted Terlipressin in Acetic Acid-Sodium Acetate Buffer (pH 4.5) at 37°C

| Duration (hours) | Purity (%) | Reference |

|---|---|---|

| 0 | 99.82 | [10] |

| 1 | 99.82 | [10] |

| 2 | 99.76 | [10] |

| 4 | 99.68 | [10] |

| 8 | 99.67 | [10] |

| 12 | 99.59 |[10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols adapted from published stability-indicating methods.

Stability-Indicating RP-HPLC Method

This method is designed to separate Terlipressin from its degradation products.[6][7][16]

-

Instrumentation: HPLC system with a UV detector.[16]

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6][7][16]

-

Mobile Phase: A mixture of Acetonitrile and monobasic potassium phosphate solution (35:65 v/v). The pH of the phosphate buffer is adjusted to 3.5 with diluted orthophosphoric acid.[6][7][16] The mobile phase should be filtered and degassed.[7]

-

Retention Time: Approximately 10.05 minutes for Terlipressin.[6][7]

Forced Degradation (Stress Testing) Protocol

The following workflow illustrates the typical steps involved in a forced degradation study of this compound.

Detailed Stress Conditions: [7]

-

Acid-Induced Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 1 N HCl. Heat on a boiling water bath for 30 minutes. Cool, neutralize with 1 N NaOH, and dilute to volume with mobile phase.[7]

-

Alkali-Induced Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 1 N NaOH. Heat on a boiling water bath for 30 minutes. Cool, neutralize with 1 N HCl, and dilute to volume with mobile phase.[7]

-

Oxidative Degradation: To a flask containing 50 mcg of Terlipressin, add 10 mL of mobile phase and 5 mL of 3.0% H₂O₂. Heat on a boiling water bath for 30 minutes. Cool and dilute to volume with mobile phase.[7]

-

Thermal Degradation: Place a solution of Terlipressin on a boiling water bath for 30 minutes. Cool and dilute to volume with mobile phase.[7]

-

Photochemical Degradation: Expose a solution of Terlipressin to UV light for 24 hours.[7]

Conclusion

This compound is a complex peptide drug with specific stability requirements. It is most stable in a lyophilized state at refrigerated temperatures and in acidic aqueous solutions (pH 3-5). The primary degradation pathways are hydrolysis and oxidation, which are accelerated by basic conditions, high temperatures, and the presence of oxidizing agents. The susceptibility to light is not definitively established but protection from light is recommended. A validated stability-indicating HPLC method is essential for accurately quantifying Terlipressin and its degradation products, ensuring the quality and efficacy of its pharmaceutical formulations. This knowledge is critical for researchers and professionals involved in the development, manufacturing, and clinical use of this compound.

References

- 1. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. WO2020237170A1 - Formulations of terlipressin - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN108659104B - Preparation method of terlipressin and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 11. raybiotech.com [raybiotech.com]

- 12. publications.ashp.org [publications.ashp.org]

- 13. drugs.com [drugs.com]

- 14. CN101693738A - Method for synthesizing terlipressin by solid-phase oxidization and cyclization - Google Patents [patents.google.com]

- 15. CN102408471A - Preparation method of Terlipressin - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

Terlipressin Acetate: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terlipressin (B549273) acetate (B1210297), a synthetic analogue of the endogenous hormone lysine (B10760008) vasopressin (LVP), is a potent vasoactive drug employed in the management of hepatorenal syndrome and bleeding esophageal varices.[1] Its pharmacological activity is intricately linked to its molecular structure and its interaction with vasopressin receptors. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of terlipressin, offering insights into the molecular determinants of its efficacy and receptor selectivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of vasoactive peptides.

The Molecular Architecture of Terlipressin

Terlipressin is a pro-drug, which is structurally a triglycyl-lysine derivative of vasopressin. Its chemical name is N-[N-(N-Glycylglycyl)glycyl]-8-L-lysinevasopressin.[2] The molecule consists of a cyclic nonapeptide core, identical to lysine vasopressin, with a tri-glycyl moiety attached to the N-terminal cysteine.[2] This N-terminal extension is crucial for its pharmacokinetic profile, as it renders the molecule inactive until it is enzymatically cleaved in vivo to release the active metabolite, lysine vasopressin.[3]

Interaction with Vasopressin Receptors

The physiological effects of terlipressin are mediated through its interaction with vasopressin (V) receptors, primarily the V1a and V2 subtypes.[1] These receptors belong to the G-protein coupled receptor (GPCR) superfamily and exhibit distinct tissue distributions and signaling pathways.[4]

-

V1a Receptors: Predominantly located on vascular smooth muscle cells, V1a receptors mediate vasoconstriction.[4]

-

V2 Receptors: Primarily found in the renal collecting ducts, V2 receptors are responsible for the antidiuretic effects of vasopressin.

Terlipressin and its active metabolite, LVP, exhibit a higher affinity for the V1a receptor compared to the V2 receptor, which accounts for its pronounced vasoconstrictive effects.[1]

Structure-Activity Relationship Studies

The structure-activity relationship of terlipressin and its analogs revolves around modifications of the core vasopressin structure. Key determinants of activity include the amino acid sequence of the cyclic nonapeptide, the nature of the N-terminal extension, and the stereochemistry of the constituent amino acids.

Quantitative Data on Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of terlipressin, its active metabolite lysine vasopressin (LVP), and the endogenous human hormone arginine vasopressin (AVP) at human V1a and V2 receptors. This data provides a quantitative basis for understanding the receptor selectivity and potency of these compounds.

| Compound | V1a Receptor Binding Affinity (Ki, nM) | V2 Receptor Binding Affinity (Ki, nM) | V1a Receptor Functional Activity (EC50, nM) | V2 Receptor Functional Activity (EC50, nM) | Receptor Selectivity (V2 Ki / V1a Ki) |

| Terlipressin | ~1100 | ~6900 | Partial Agonist | Full Agonist | ~6.3 |

| Lysine Vasopressin (LVP) | 1.8 | 10 | Full Agonist | Full Agonist | ~5.6 |

| Arginine Vasopressin (AVP) | 1.8 ± 0.4 | ~0.85 | Full Agonist | Full Agonist | ~0.47 |

Note: The Ki and EC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

A thorough understanding of the SAR of terlipressin is built upon robust experimental methodologies. The following sections detail the key experimental protocols used to characterize the binding and functional activity of terlipressin and its analogs.

Radioligand Binding Assay for Vasopressin Receptors

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of test compounds for V1a and V2 vasopressin receptors.

1. Membrane Preparation:

- Culture human embryonic kidney (HEK-293) cells stably expressing the human V1a or V2 receptor.[5]

- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[6]

2. Competitive Binding Assay:

- In a 96-well plate, add the membrane preparation (typically 5-20 µg of protein per well).[3]

- Add increasing concentrations of the unlabeled test compound (e.g., terlipressin or its analogs).

- Add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) at a concentration at or below its Kd value.[6]

- For the determination of non-specific binding, add a saturating concentration of an unlabeled reference compound (e.g., unlabeled AVP).[6]

- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

3. Separation of Bound and Free Ligand:

- Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

4. Quantification and Data Analysis:

- Place the filters in scintillation vials with scintillation fluid.

- Measure the radioactivity in each vial using a scintillation counter.

- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for V1a Receptor Activation (Calcium Mobilization)

This protocol describes a method to assess the functional activity of compounds at the V1a receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

- Culture a suitable cell line expressing the human V1a receptor (e.g., 1321N1 cells).[7]

- Seed the cells into a 96-well, black, clear-bottom plate and incubate overnight.[7]

2. Dye Loading:

- Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

- Incubate the plate to allow for dye uptake and de-esterification.

3. Compound Addition and Signal Detection:

- Prepare serial dilutions of the test compounds.

- Use a fluorescence plate reader with an injection system to add the test compounds to the wells.

- Immediately after compound addition, measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

4. Data Analysis:

- Determine the peak fluorescence response for each concentration of the test compound.

- Plot the response as a function of the log concentration of the compound to generate a dose-response curve.

- Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the curve.

Functional Assay for V2 Receptor Activation (cAMP Accumulation)

This protocol details a method to measure the functional activity of compounds at the V2 receptor by quantifying the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

- Culture cells expressing the human V2 receptor (e.g., HEK-293).

- Treat the cells with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Incubate for a defined period to allow for cAMP accumulation.

2. Cell Lysis and cAMP Measurement:

- Lyse the cells to release the intracellular cAMP.

- Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

3. Data Analysis:

- Plot the measured cAMP concentration as a function of the log concentration of the test compound to generate a dose-response curve.

- Determine the EC50 value from the curve.

Signaling Pathways

The binding of terlipressin's active metabolite, LVP, to V1a and V2 receptors initiates distinct intracellular signaling cascades.

V1a Receptor Signaling Pathway

Activation of the V1a receptor leads to the coupling of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in vasoconstriction.

Caption: V1a Receptor Signaling Pathway.

V2 Receptor Signaling Pathway

Activation of the V2 receptor involves coupling to the Gs family of G-proteins, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA), which mediates the antidiuretic effect.

Caption: V2 Receptor Signaling Pathway.

Synthesis and Purification of Terlipressin Analogs

The synthesis of terlipressin and its analogs is typically achieved through solid-phase peptide synthesis (SPPS).

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: Solid-Phase Peptide Synthesis Workflow.

Conclusion

The structure-activity relationship of terlipressin acetate is a complex interplay of its peptide backbone, N-terminal modification, and interactions with vasopressin receptors. Its pro-drug nature and selectivity for the V1a receptor are key to its therapeutic utility. A thorough understanding of these molecular interactions, facilitated by the experimental protocols and signaling pathway models presented in this guide, is essential for the rational design of novel vasopressin analogs with improved therapeutic profiles. Further research into the downstream signaling networks and the development of more selective ligands will continue to advance the field of vasoactive peptide therapeutics.

References

- 1. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. benchchem.com [benchchem.com]

- 4. The Clinical Proteomic Technologies for Cancer | Details for CPTC-AVPR1A-1 [antibodies.cancer.gov]

- 5. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. resources.revvity.com [resources.revvity.com]

The Pharmacokinetics and Metabolism of Terlipressin: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terlipressin (B549273), a synthetic analogue of vasopressin, is a potent vasoactive agent employed in the management of hepatorenal syndrome and bleeding esophageal varices.[1] Functioning as a prodrug, terlipressin is enzymatically converted in vivo to its active metabolite, lysine-vasopressin (LVP), which mediates its therapeutic effects.[1] This conversion facilitates a sustained release of the active compound, thereby prolonging its physiological action.[1] Terlipressin exhibits a notable selectivity for vasopressin V1 receptors over V2 receptors, positioning it as a targeted therapeutic for increasing systemic vascular resistance and mitigating portal pressure.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of terlipressin in preclinical models, presenting key data, experimental methodologies, and visual representations of its metabolic pathway and typical study workflows.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of terlipressin is primarily characterized by its conversion to the active metabolite, LVP, and the subsequent distribution and clearance of both compounds.[1] Preclinical studies have been conducted in various animal models, including rats, dogs, and pigs, to elucidate these properties. However, detailed quantitative pharmacokinetic parameters in these models are not extensively reported in publicly available literature. The plasma kinetic profile in dogs has been noted to be qualitatively similar to that in rats and humans.[2]

Data Presentation

Due to the limited availability of specific quantitative data for preclinical models in the reviewed literature, the following tables summarize available information, including human data for comparative context.

Table 1: Pharmacokinetic Parameters of Terlipressin in Healthy Human Volunteers

| Parameter | Value | Reference |

| Half-life of distribution | 8 minutes | [3] |

| Half-life of elimination | 50 minutes | [3] |

| Volume of distribution | 0.7 L/kg | [3] |

| Plasma clearance | 9 mL/kg/min | [3] |

| Data from a study with single intravenous injections of 5, 10, and 20 µg/kg body weight. |

Table 2: Pharmacokinetic Parameters of Terlipressin and Lysine-Vasopressin (Human Data)

| Compound | Parameter | Value | Reference |

| Terlipressin | Half-life | 0.9 hours | [4] |

| Volume of Distribution | 6.3 L | [4] | |

| Clearance | 27.4 L/hr | [4] | |

| Lysine-Vasopressin | Half-life | 3.0 hours | [4] |

| Volume of Distribution | 1370 L | [4] | |

| Clearance | 318 L/hr | [4] |

Table 3: Excretion of Terlipressin and Lysine-Vasopressin in Preclinical Models and Humans

| Species | Compound | Percentage of Administered Dose Excreted in Urine | Reference |

| Cats | Terlipressin | 2-8% | [2] |

| Rats | Lysine-Vasopressin | 0.5% (of administered LVP) | [2] |

| Humans | Terlipressin | <1% | [2] |

Metabolism of Terlipressin

Terlipressin undergoes enzymatic cleavage to release its active metabolite, lysine-vasopressin. This process is not mediated by cytochrome P450 enzymes but rather by peptidases found in various tissues, including the liver and kidneys.[2] The metabolism is initiated by the sequential cleavage of the three N-terminal glycyl residues.[4]

Metabolic Pathway of Terlipressin

Caption: Metabolic conversion of Terlipressin to Lysine-Vasopressin.

Experimental Protocols

In Vivo Pharmacokinetic Study

A typical preclinical pharmacokinetic study of terlipressin involves the following steps:

-

Animal Model Selection: Healthy adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, or domestic pigs) are chosen. Animals are acclimatized to the laboratory conditions before the study.

-

Drug Administration: Terlipressin is administered intravenously (IV) as a bolus dose. For oral bioavailability studies, an oral formulation would also be administered to a separate group of animals.

-

Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Bioanalytical Method: The concentrations of terlipressin and its active metabolite, lysine-vasopressin, in the plasma samples are determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow for a Preclinical PK Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

-

Protein Precipitation: To a plasma sample, an internal standard is added, followed by a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A suitable flow rate is maintained to ensure good separation.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

Conclusion

This technical guide provides a summary of the available information on the pharmacokinetics and metabolism of terlipressin in preclinical models. While specific quantitative pharmacokinetic parameters in animal models are not widely published, the metabolic pathway involving the conversion of terlipressin to its active metabolite, lysine-vasopressin, is well understood. The provided experimental protocols and workflows offer a foundational understanding for researchers designing and conducting preclinical studies with this important therapeutic agent. Further research is warranted to fully characterize the pharmacokinetic profiles of terlipressin and LVP in various preclinical species to better inform dose selection and translation to clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Pharmacokinetics of terlipressin after single i.v. doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terlivaz (terlipressin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

A Technical Guide to the Prodrug Conversion Kinetics of Terlipressin to Lysine Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terlipressin (B549273), a synthetic analogue of vasopressin, functions as a prodrug that is enzymatically converted to the pharmacologically active metabolite, lysine (B10760008) vasopressin. This conversion is a critical determinant of its pharmacokinetic and pharmacodynamic profile, enabling a sustained release of the active compound and prolonging its therapeutic effects. This technical guide provides a comprehensive overview of the kinetics of this conversion, detailing the enzymatic processes, pharmacokinetic parameters, and the subsequent signaling pathways activated by lysine vasopressin. Detailed experimental protocols for studying these processes are provided, along with quantitative data and visual representations of the key mechanisms.

Prodrug Conversion and Metabolism

Terlipressin (triglycyl-lysine-vasopressin) is designed to be slowly converted to lysine vasopressin through the enzymatic cleavage of its N-terminal triglycyl moiety.[1][2] This process is primarily mediated by endothelial peptidases found in various tissues throughout the body, rather than in the blood or plasma.[3][4][5] This ubiquitous nature of the converting enzymes suggests that the metabolism of terlipressin is unlikely to be significantly affected by the patient's disease state or concurrent drug administration.[3][6] The slow conversion results in a sustained release of lysine vasopressin, leading to a prolonged duration of action of approximately 4-6 hours.[1]

The metabolic cascade involves the sequential removal of the three glycine (B1666218) residues, ultimately yielding lysine vasopressin. Terlipressin itself possesses some intrinsic, albeit weak, pharmacological activity, acting as a partial agonist at vasopressin V1 receptors.[7][8] However, the primary therapeutic effects are attributable to its conversion to lysine vasopressin, a potent, full agonist at both V1 and V2 receptors.[7]

Pharmacokinetic Profile

The pharmacokinetic properties of both terlipressin and its active metabolite, lysine vasopressin, are crucial for understanding its clinical utility. Both compounds exhibit linear pharmacokinetics, with plasma concentrations increasing proportionally with the administered dose.[3][4]

| Parameter | Terlipressin | Lysine Vasopressin | Reference |

| Terminal Half-life (t½) | ~0.9 hours (50-80 minutes) | ~3.0 hours | [3][9][10] |

| Volume of Distribution (Vd) | 6.3 L | 1370 L | [3][9] |

| Clearance (CL) | 27.4 L/hr | 318 L/hr | [3][9][11] |

| Peak Plasma Concentration (Cmax) | 70.5 ng/mL (steady-state) | - | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 60-120 minutes | [10][12] |

| Urinary Excretion (% of dose) | < 1% | < 0.1% | [3][9] |

Table 1: Comparative Pharmacokinetic Parameters of Terlipressin and Lysine Vasopressin.

Pharmacodynamics and Receptor Activation

Lysine vasopressin exerts its physiological effects by binding to and activating vasopressin receptors (V1 and V2), which are G-protein coupled receptors (GPCRs).[1][13] Terlipressin and lysine vasopressin exhibit a higher affinity for V1 receptors compared to V2 receptors, with a selectivity ratio of approximately 6:1.[1][11]

V1 Receptor Activation: Located on vascular smooth muscle cells, V1 receptor activation is the primary mediator of the vasoconstrictive effects of lysine vasopressin.[7][14] This Gq-protein coupled receptor activates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium (Ca2+) concentrations and subsequent smooth muscle contraction.[1][15] This is the principal mechanism behind the therapeutic efficacy of terlipressin in conditions like hepatorenal syndrome and variceal bleeding, as it leads to splanchnic vasoconstriction, a reduction in portal pressure, and an increase in mean arterial pressure.[14][16]

V2 Receptor Activation: Primarily found on the basolateral membrane of the distal tubules and collecting ducts in the kidneys, V2 receptors are Gs-protein coupled.[7][13] Their activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[13] This cascade ultimately results in the insertion of aquaporin-2 water channels into the apical membrane, promoting water reabsorption and producing an antidiuretic effect.[1] While present, the antidiuretic effect of terlipressin is considered modest due to its V1 selectivity.[1][14]

Detailed Experimental Protocols

In Vitro Enzymatic Conversion of Terlipressin

This protocol describes the in vitro conversion of terlipressin to lysine vasopressin using liver microsomes, which contain the relevant peptidases.

Materials:

-

Human liver microsomes

-

Terlipressin stock solution

-

NADPH regenerating system

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add terlipressin (e.g., final concentration of 1 µM) to the pre-incubated mixture to start the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Collection: Carefully collect the supernatant for subsequent analysis by LC-MS/MS to quantify the concentrations of remaining terlipressin and the formed lysine vasopressin.

Quantification of Terlipressin and Lysine Vasopressin by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of terlipressin and lysine vasopressin in plasma samples.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add a suitable internal standard. Precipitate the plasma proteins by adding 500 µL of cold acetonitrile and vortexing for 1 minute.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative):

-

LC System: Agilent 1260 Infinity LC or equivalent.

-

Column: Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate terlipressin and lysine vasopressin.

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

-

MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for terlipressin and lysine vasopressin would need to be optimized.

V1 and V2 Receptor Activation Assays

V1 Receptor Activation (Calcium Mobilization):

-

Cell Culture: Culture cells expressing the V1 receptor (e.g., CHO cells) to a suitable confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Addition: Add varying concentrations of lysine vasopressin to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope equipped for live-cell imaging. An increase in fluorescence indicates an increase in intracellular calcium.

V2 Receptor Activation (cAMP Assay):

-

Cell Culture: Culture cells expressing the V2 receptor (e.g., CHO cells).

-

Cell Stimulation: Stimulate the cells with varying concentrations of lysine vasopressin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Quantify the amount of cAMP produced using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

Conclusion

The conversion of the prodrug terlipressin to its active metabolite, lysine vasopressin, is a well-characterized process that underpins its therapeutic efficacy. The slow, enzymatic cleavage by endothelial peptidases provides a sustained release of lysine vasopressin, which then acts primarily on V1 receptors to induce vasoconstriction. Understanding the kinetics of this conversion and the subsequent receptor-mediated signaling is paramount for the continued development and optimization of vasopressin analogues in various clinical settings. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of terlipressin and its metabolites.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. currentseparations.com [currentseparations.com]

- 3. researchgate.net [researchgate.net]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. Potentiation of receptor-mediated cAMP production: role in the cross-talk between vasopressin V1a and V2 receptor transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. cAMP-dependent protein kinase activation affects vasopressin V2-receptor number and internalization in LLC-PK1 renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

Terlipressin Acetate: A Deep Dive into V1 versus V2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Terlipressin acetate's selectivity for vasopressin V1 and V2 receptors. Terlipressin, a synthetic analogue of vasopressin, functions as a pro-drug, being metabolized to the active compound lysine (B10760008) vasopressin (LVP).[1][2] Its therapeutic effects are primarily mediated through its interaction with V1 and V2 receptors, making a thorough understanding of its receptor selectivity crucial for its clinical application and for the development of novel therapeutics.[1][3]

Core Concepts: V1 and V2 Receptor Signaling

Vasopressin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological functions.[4] The V1 and V2 receptors are distinguished by their signaling pathways and tissue distribution.

-

V1 Receptors (V1a): Predominantly found on vascular smooth muscle cells, V1 receptors are coupled to the Gq/11 protein.[5][6] Activation of V1 receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction.[2][6]

-

V2 Receptors: Primarily located on the basolateral membrane of the collecting ducts in the kidneys, V2 receptors are coupled to the Gs protein.[4][8][9] Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10] This increase in cAMP activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, resulting in water reabsorption and an antidiuretic effect.[4][10]

Quantitative Analysis of Receptor Selectivity

The selectivity of Terlipressin and its active metabolite, LVP, for V1 and V2 receptors has been quantified through binding affinity (Ki) and functional potency (EC50) studies. The data consistently demonstrates a preferential binding of both compounds to the V1 receptor over the V2 receptor.[8][11]

| Compound | Receptor | Binding Affinity (Ki) M | Reference(s) |

| Terlipressin | V1 | 1.1 x 10-6 | [8][11] |

| V2 | 6.9 x 10-6 | [8][11] | |

| Lysine Vasopressin (LVP) | V1 | 1.8 x 10-9 | [8][11] |

| V2 | 1.0 x 10-8 | [8][11] | |

| Arginine Vasopressin (AVP) | V1 | 8.0 x 10-10 | [11] |

| V2 | 8.5 x 10-10 | [11] |

| Compound | Receptor | Functional Potency (EC50) M | Agonist Activity (Emax) | Reference(s) |

| Terlipressin | V1 | 2.1 x 10-7 | 41% (Partial) | [8][11] |

| V2 | 1.1 x 10-7 | 100% (Full) | [8][11] | |

| Lysine Vasopressin (LVP) | V1 | 1.1 x 10-9 | ~100% (Full) | [8][11] |

| V2 | 1.5 x 10-9 | ~100% (Full) | [8][11] | |

| Arginine Vasopressin (AVP) | V1 | 4.8 x 10-10 | 100% | [11] |

| V2 | 2.8 x 10-10 | 100% | [11] |

These data reveal that Terlipressin itself has a low affinity for both receptors, with an approximately six-fold higher affinity for V1 over V2.[8][11] Its active metabolite, LVP, exhibits a much higher affinity for both receptors, also with a six-fold preference for V1.[8][11] Functionally, Terlipressin acts as a partial agonist at the V1 receptor and a full agonist at the V2 receptor.[8][11][12] In contrast, LVP is a full agonist at both V1 and V2 receptors.[8][11][12]

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on established in vitro assays.

Radioligand Binding Assay (Competitive Binding)

This assay quantifies the ability of a test compound (e.g., Terlipressin) to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of Terlipressin for V1 and V2 receptors.

Materials:

-

Cell membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing human V1 or V2 receptors.[8][11]

-

Radioligand: [3H]Arginine Vasopressin ([3H]AVP).[8]

-

Test compounds: Terlipressin, Lysine Vasopressin (LVP), Arginine Vasopressin (AVP).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane homogenates with a fixed concentration of [3H]AVP and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

1. V1 Receptor Activity: Intracellular Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Terlipressin at the V1 receptor.

Materials:

-

CHO cells stably expressing the human V1 receptor.[8]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay buffer.

-

Fluorometric imaging plate reader.

Procedure:

-

Load the V1-expressing cells with a calcium-sensitive fluorescent dye.

-

Stimulate the cells with varying concentrations of the test compound (Terlipressin, LVP, or AVP).

-

Measure the resulting change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric plate reader.[8]

-

Plot the dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response) and the Emax (the maximum response).

2. V2 Receptor Activity: Cyclic AMP (cAMP) Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Terlipressin at the V2 receptor.

Materials:

-

CHO cells stably expressing the human V2 receptor.[8]

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

Phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Assay buffer.

Procedure:

-

Pre-incubate the V2-expressing cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of the test compound (Terlipressin, LVP, or AVP).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.[8]

-

Plot the dose-response curve to determine the EC50 and Emax.

Visualizations

Signaling Pathways

Caption: V1 Receptor Signaling Pathway.

Caption: V2 Receptor Signaling Pathway.

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

References

- 1. va.gov [va.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 5. innoprot.com [innoprot.com]

- 6. imrpress.com [imrpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Core Molecular Signaling Pathways Activated by Terlipressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terlipressin (B549273) Acetate (B1210297) is a synthetic analogue of vasopressin utilized for its potent vasoconstrictive properties, primarily in the management of hepatorenal syndrome and variceal bleeding.[1][2][3][4] As a prodrug, its pharmacological activity is largely mediated by its conversion to the active metabolite, lysine-vasopressin (LVP).[1][5][6][7][8] This guide delineates the core molecular signaling pathways activated by Terlipressin and LVP, focusing on their interaction with vasopressin receptors. It provides a detailed examination of the downstream second messenger systems, quantitative pharmacological data, key experimental methodologies, and visual representations of the signaling cascades to support advanced research and drug development.

Introduction to Terlipressin's Mechanism of Action

Terlipressin (triglycyl-lysine-vasopressin) is administered intravenously and is metabolized by tissue peptidases, which cleave the N-terminal glycyl residues to slowly release the pharmacologically active LVP.[5][7][9] This slow conversion results in a prolonged duration of action compared to native vasopressin.[1][6][7] The primary targets for both Terlipressin and LVP are the vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs).[2][5][10]

The physiological effects of Terlipressin are dictated by its preferential binding to these receptor subtypes. It exhibits a significantly higher affinity for V1 receptors, located on vascular smooth muscle, compared to V2 receptors, which are found in the renal collecting ducts.[5][6][9] This selectivity underpins its potent vasoconstrictive effects, particularly in the splanchnic circulation, leading to reduced portal pressure.[1][5][7][11][12]

Core Signaling Pathways

The activation of vasopressin receptors by Terlipressin and its metabolite LVP initiates distinct intracellular signaling cascades. The two principal pathways are the Gq/11-PLC-IP3/DAG pathway, mediated by V1 receptors, and the Gs-Adenylyl Cyclase-cAMP pathway, mediated by V2 receptors.

V1 Receptor-Mediated Signaling (Gq/11 Pathway)

The predominant effect of Terlipressin, vasoconstriction, is mediated through the V1a receptor (V1aR).[5][9] This receptor is coupled to the Gq/11 family of G-proteins.[9]

Signaling Cascade:

-

Receptor Activation: LVP (and to a lesser extent, Terlipressin itself) binds to the V1aR on vascular smooth muscle cells.[1][9]

-

G-Protein Activation: Receptor binding induces a conformational change, activating the associated heterotrimeric Gq/11 protein. This causes the exchange of GDP for GTP on the Gαq subunit.[13]

-

PLC Activation: The activated Gαq-GTP subunit dissociates and stimulates Phospholipase C (PLC).[7][13][14]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][13][14]

-

Downstream Effects:

-